Terbutaline-d9 3,5-Dibenzyl Ether
Overview
Description
Terbutaline-d9 3,5-Dibenzyl Ether: is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Terbutaline, a beta-2 adrenergic agonist commonly used as a bronchodilator. The molecular formula of this compound is C26H22D9NO3, and it has a molecular weight of 414.58 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Terbutaline-d9 3,5-Dibenzyl Ether involves the incorporation of deuterium atoms into the Terbutaline molecule. This is typically achieved through a series of chemical reactions, including the protection of hydroxyl groups, deuterium exchange reactions, and subsequent deprotection steps. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of automated synthesis equipment and advanced analytical techniques is common in industrial settings to achieve high yields and consistent quality .
Chemical Reactions Analysis
Types of Reactions: Terbutaline-d9 3,5-Dibenzyl Ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Terbutaline-d9 3,5-Dibenzyl Ether is used as a reference standard in analytical chemistry to study reaction mechanisms and isotope effects. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. Its stable isotope label allows for precise tracking and quantification in metabolic studies .
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Terbutaline. It helps in the development of new therapeutic formulations and drug delivery systems .
Industry: In the pharmaceutical industry, this compound is used in quality control and validation of analytical methods. It ensures the accuracy and reliability of analytical data in drug development and manufacturing processes .
Mechanism of Action
The mechanism of action of Terbutaline-d9 3,5-Dibenzyl Ether is similar to that of Terbutaline. It acts as a beta-2 adrenergic agonist, binding to beta-2 adrenergic receptors on the surface of smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, particularly in the bronchi, leading to bronchodilation .
Comparison with Similar Compounds
Terbutaline: The parent compound, used as a bronchodilator.
Albuterol: Another beta-2 adrenergic agonist used for similar therapeutic purposes.
Uniqueness: Terbutaline-d9 3,5-Dibenzyl Ether is unique due to its stable isotope label, which allows for precise tracking in scientific studies. This feature makes it particularly valuable in research applications where accurate quantification and tracking of metabolic pathways are essential .
Properties
IUPAC Name |
1-[3,5-bis(phenylmethoxy)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-26(2,3)27-17-25(28)22-14-23(29-18-20-10-6-4-7-11-20)16-24(15-22)30-19-21-12-8-5-9-13-21/h4-16,25,27-28H,17-19H2,1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBOZEACKUKEBR-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.